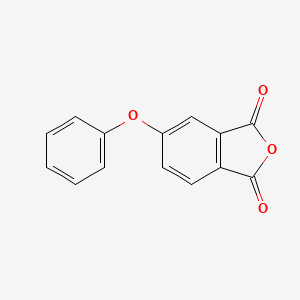

5-Phenoxyisobenzofuran-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-11-7-6-10(8-12(11)14(16)18-13)17-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQBHDKNRKRCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495420 | |

| Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21345-01-7 | |

| Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: Properties, Synthesis, and Applications

Section 1: Introduction and Strategic Importance

5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride, is an aromatic ether anhydride of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, which combines a reactive phthalic anhydride core with a phenoxy ether linkage, makes it a versatile and valuable chemical intermediate.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 4-Phenoxyphthalic anhydride, 5-Phenoxy-2-benzofuran-1,3-dione[1]

-

CAS Number: 21345-01-7[1]

-

Molecular Formula: C₁₄H₈O₄[1]

-

Molecular Weight: 240.21 g/mol [1]

The primary utility of this compound lies in its highly reactive anhydride group. This functionality allows for facile reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is a cornerstone of its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] For drug development professionals, understanding the nuanced chemical properties of this intermediate is critical for optimizing reaction pathways and ensuring the purity and yield of the final product. This guide provides a comprehensive overview of its synthesis, properties, and core applications from a field-proven perspective.

Section 2: Synthesis and Manufacturing Pathways

The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway offers high yields and good regioselectivity.

The core transformation involves the displacement of a leaving group on a phthalic anhydride ring by a phenoxide salt. A common approach utilizes a fluorinated phthalic anhydride, as fluorine is an excellent leaving group in SNAᵣ reactions, activated by the electron-withdrawing anhydride functionality.

A representative synthesis is the reaction of 4-fluorophthalic anhydride with a phenol in the presence of a suitable base and a polar, aprotic solvent.[3]

Causality Behind Experimental Choices:

-

Solvent: A polar, aprotic solvent such as sulfolane is selected to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAᵣ reaction, thereby accelerating the process.[3]

-

Base: A mild base like potassium fluoride (KF) or cesium fluoride (CsF) is employed.[3] The fluoride ion acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide in situ. Furthermore, KF can act as a phase-transfer catalyst and its high lattice energy with the displaced fluoride ion drives the reaction forward.

-

Temperature: The reaction is typically conducted at elevated temperatures (e.g., 185-210°C) to overcome the activation energy of the aromatic substitution.[3]

Caption: General synthesis pathway for this compound.

Section 3: Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 21345-01-7 | [1] |

| Molecular Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 112-113 °C | [1] |

| Density | 1.387 g/cm³ | [1] |

| Storage Temperature | Inert gas (Nitrogen/Argon) at 2-8°C | [1][5] |

Section 4: Spectroscopic and Analytical Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of the cyclic anhydride. Two strong carbonyl (C=O) stretching bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ . The presence of two bands is a hallmark of cyclic anhydrides due to symmetric and asymmetric stretching modes. Additionally, a C-O-C (ether) stretching band should be visible around 1250-1200 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenoxy group and the phthalic anhydride core will exhibit complex splitting patterns (doublets, triplets, multiplets) due to coupling. Integration of these signals should correspond to the 8 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approx. 110-160 ppm). Most notably, two distinct carbonyl carbon signals for the anhydride group are expected at the downfield end of the spectrum (approx. 160-170 ppm).

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 240.21.

Section 5: Chemical Reactivity

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbons in the anhydride ring. The anhydride is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic precursor.

Caption: Nucleophilic ring-opening of the anhydride moiety.

-

Reaction with Amines: Primary and secondary amines readily react with the anhydride, typically at room temperature or with gentle heating, to form a phthalamic acid derivative (an amide-carboxylic acid). This reaction is fundamental in the synthesis of phthalimides, which can be formed upon subsequent dehydration.

-

Reaction with Alcohols: In the presence of a catalyst (e.g., an acid or base), alcohols will react to form the corresponding mono-ester, another ring-opened product. This reaction is often slower than aminolysis.

This predictable reactivity allows chemists to introduce the phenoxy-phthaloyl moiety into a target molecule, which can then be further modified.

Section 6: Applications in Drug Development

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[2] Its most notable application is as a key building block for Roxadustat , a drug used to treat anemia in patients with chronic kidney disease.[6] Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and its synthesis often involves intermediates derived from this compound or its related lactone, 5-phenoxyisobenzofuran-1(3H)-one.[6][7] The phenoxy group in the intermediate is a critical structural element that is retained in the final drug molecule.

Section 7: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).[1][8]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[1][5]

Section 8: Experimental Protocols

The following protocol is a representative method for the synthesis of this compound, adapted from established patent literature.[3]

Objective: To synthesize this compound from 4-fluorophthalic anhydride and phenol.

Materials:

-

4-Fluorophthalic anhydride (1 equivalent)

-

Phenol (1.1 equivalents)

-

Potassium fluoride (KF), anhydrous (0.5 equivalents)

-

Sulfolane (solvent)

-

Acetic anhydride (for potential purification/dehydration of product)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Toluene or other suitable recrystallization solvent

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer/thermocouple

-

Heating mantle

-

Condenser

-

Buchner funnel and filter flask

Workflow Diagram:

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

-

Reaction Setup: In a clean, dry three-neck flask equipped with a mechanical stirrer and condenser, charge phenol (1.1 eq), 4-fluorophthalic anhydride (1.0 eq), potassium fluoride (0.5 eq), and sulfolane to create a stirrable slurry.

-

Heating: Begin stirring and heat the mixture to approximately 185-205°C.[3] The rationale for this temperature is to provide sufficient thermal energy for the SNAᵣ reaction to proceed at a practical rate.

-

Reaction: Maintain the temperature with vigorous stirring for about 3 hours. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC/MS) to observe the consumption of reactants and formation of the product.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product and dissolve the sulfolane and inorganic salts.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual solvent and salts.

-

Purification: The crude solid may contain the di-carboxylic acid form due to hydrolysis of the anhydride. To ensure the product is in the anhydride form, it can be refluxed with acetic anhydride for 1 hour, cooled, and the resulting solid filtered.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as toluene, to obtain a white to off-white solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point (expected: 112-113°C) and acquiring IR and NMR spectra to confirm its identity and purity.

Section 9: References

-

5-Phenoxy-1,3-isobenzofurandione - Safety Data Sheet - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--

-

This compound - Nordmann . (n.d.). Nordmann Global. --INVALID-LINK--

-

EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--

-

5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--

-

Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat . (2020). ResearchGate. --INVALID-LINK--

-

WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone . (2018). Google Patents. --INVALID-LINK--

-

5,5'-Oxybis(isobenzofuran-1,3-dione) - Polymers - Crysdot LLC . (n.d.). Crysdot LLC. --INVALID-LINK--

-

21345-01-7 | this compound | BLD Pharm . (n.d.). BLD Pharm. --INVALID-LINK--

-

Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

-

Chemical Safety Data Sheet MSDS / SDS - 5-Phenoxyisobenzofuran-1(3H)-one - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--

-

5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 - Sigma-Aldrich . (n.d.). Sigma-Aldrich. --INVALID-LINK--

-

955-16-8 | 5-Phenylisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific . (2009). Fisher Scientific. --INVALID-LINK--

-

Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

-

4,4'-Oxydiphthalic anhydride synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--

-

5,5'-Oxybis(isobenzofuran-1,3-dione) | CAS#:1823-59-2 | Chemsrc . (2025). Chemsrc. --INVALID-LINK--

-

Pilot study on synthesis of 4-chlorophthalic anhydride - ResearchGate . (2025). ResearchGate. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific . (2021). Fisher Scientific. --INVALID-LINK--

-

This compound - SynHet . (n.d.). SynHet. --INVALID-LINK--

-

5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC - NIH . (n.d.). National Institutes of Health. --INVALID-LINK--

-

Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure . (n.d.). Organic Syntheses. --INVALID-LINK--

-

Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . (2004). Google Patents. --INVALID-LINK--

-

Process for the preparation of oxydiphthalic anhydride and acyloxyphthalic anhydrides . (1991). Google Patents. --INVALID-LINK--

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

-

US4827000A - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--

-

319-03-9(5-Fluoro-1,3-isobenzofurandione) Product Description - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--

-

5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--

-

cas 27550-59-0|| where to buy 5-Hydroxy-isobenzofuran-1,3-dione - Chemenu . (n.d.). Chemenu. --INVALID-LINK--

-

Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap . (n.d.). Patsnap. --INVALID-LINK--

-

This compound - Advanced ChemBlocks . (2025). Advanced ChemBlocks Inc. --INVALID-LINK--

-

4-PHENOXYPHENYLACETIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--

-

5-(tert-Butyl)isobenzofuran-1,3-dione | Fluorescent Dye | MedChemExpress . (n.d.). MedChemExpress. --INVALID-LINK--

-

(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue . (2025). ResearchGate. --INVALID-LINK--

-

5-(2-Phenylethynyl)isobenzofuran-1,3-dione - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--

-

ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate . (2025). ResearchGate. --INVALID-LINK--

-

27550-59-0 | 5-Hydroxyisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--

-

4-PHENOXYBENZOIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed . (2020). National Institutes of Health. --INVALID-LINK--

-

Product Name : 3-Methylene-5-phenoxyisobenzofuran-1(3H)-one | Pharmaffiliates . (n.d.). Pharmaffiliates. --INVALID-LINK--

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--

References

- 1. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]

- 2. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]

- 3. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 4. 5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 [sigmaaldrich.com]

- 5. 21345-01-7|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]

- 8. This compound [synhet.com]

An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione (CAS 21345-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a key intermediate in the pharmaceutical industry, with a particular focus on the synthesis of the drug Roxadustat. The guide further elucidates the reactivity of its anhydride functional group, a critical aspect for its utility in organic synthesis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

This compound is a substituted aromatic anhydride that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a reactive phthalic anhydride moiety linked to a phenoxy group, makes it a versatile building block for the synthesis of complex organic molecules. The primary utility of this compound lies in its role as a crucial intermediate in the preparation of various pharmaceutical agents[1]. The anhydride group provides a reactive site for nucleophilic attack, enabling the formation of ester and amide bonds, which are fundamental linkages in a vast array of drug molecules[1]. A notable example of its application is in the synthesis of Roxadustat, a prolyl hydroxylase inhibitor used for the treatment of anemia associated with chronic kidney disease[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 21345-01-7 | [3] |

| Molecular Formula | C₁₄H₈O₄ | [3] |

| Molecular Weight | 240.21 g/mol | [3] |

| Melting Point | 112-113 °C | [3] |

| Density | 1.387 g/cm³ | [3] |

| Appearance | White to off-white solid | |

| Synonyms | 4-Phenoxyphthalic anhydride, 5-Phenoxy-1,3-isobenzofurandione | [3] |

Storage: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation[3].

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general and effective method involves the reaction of a fluorinated phthalic anhydride with a phenol in the presence of a suitable base and a polar aprotic solvent.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the preparation of phenoxy phthalic anhydrides described in the patent literature.

Materials:

-

4-Fluorophthalic anhydride

-

Phenol

-

Potassium fluoride (anhydrous)

-

Sulfolane (anhydrous)

-

Deionized water

-

Toluene for recrystallization (optional)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add phenol (0.38 parts by weight), 4-fluorophthalic anhydride (0.71 parts by weight), and potassium fluoride (0.19 parts by weight) to sulfolane (3.8 parts by weight).

-

Heat the reaction mixture with stirring to a temperature of approximately 185-205°C.

-

Maintain this temperature for a period of about 3 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., GC/MS or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product and remove the sulfolane solvent.

-

Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene to yield pure this compound.

Reactivity and Mechanism of Action

The synthetic utility of this compound is primarily attributed to the high reactivity of its cyclic anhydride functional group. This group is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols.

Reaction with Amines: Formation of Phthalimides

The reaction with primary amines is of particular importance in pharmaceutical synthesis. The reaction proceeds in two stages:

-

Ring Opening: The amine nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a phthalamic acid intermediate. This step is typically fast and occurs at room temperature.

-

Cyclization (Imide Formation): Upon heating, the phthalamic acid intermediate undergoes intramolecular dehydration to form a stable five-membered imide ring, known as a phthalimide.

This two-step process is a cornerstone of the Gabriel synthesis of primary amines and is widely employed in the construction of nitrogen-containing heterocycles in drug molecules.

Mechanistic Diagram: Reaction with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Application in the Synthesis of Roxadustat

A prime example of the industrial application of this compound is its use as a key building block in the synthesis of Roxadustat. Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis[2].

In the synthesis of Roxadustat, this compound is reacted with a glycine derivative. The amino group of the glycine derivative acts as the nucleophile, attacking the anhydride to form a phthalamic acid, which then cyclizes to a phthalimide. This phthalimide is a crucial intermediate that is further elaborated to construct the final isoquinoline core of the Roxadustat molecule. The phenoxy group at the 5-position of the anhydride is a key structural feature that is incorporated into the final drug structure.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenoxy and phthalic anhydride rings.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the anhydride group (typically in the range of δ 160-170 ppm), as well as signals for the aromatic carbons of both the phenoxy and phthalic anhydride moieties.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the anhydride functional group. Two distinct carbonyl stretching vibrations are expected, typically around 1850 cm⁻¹ and 1770 cm⁻¹, which is a hallmark of cyclic anhydrides. Bands corresponding to the C-O-C stretching of the ether linkage would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.21 g/mol .

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the predictable reactivity of its anhydride functionality make it an attractive building block for the construction of complex drug molecules, as exemplified by its role in the synthesis of Roxadustat. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, intended to support the work of researchers and professionals in the field of drug development.

References

5-Phenoxyisobenzofuran-1,3-dione molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Phenoxyisobenzofuran-1,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound, a pivotal chemical intermediate also known as 4-Phenoxyphthalic Anhydride. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis methodologies, and spectroscopic signature. We will examine the causality behind established synthetic protocols and contextualize the molecule's significance as a monomer in high-performance polymers and a precursor in pharmaceutical synthesis.

Introduction and Significance

This compound (CAS No. 21345-01-7) is an aromatic ether anhydride. Its structure uniquely combines the reactivity of a cyclic dicarboxylic anhydride with the thermal and oxidative stability conferred by an aromatic ether linkage.[1][2] This duality makes it a valuable building block in several advanced chemical fields.

The anhydride functional group serves as a reactive site for nucleophilic attack, making it an ideal monomer for polycondensation reactions to produce high-performance polymers like polyesters and polyimides.[2][3] These polymers are often sought after for their excellent thermal stability and mechanical properties. Furthermore, this compound is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. Notably, it is a precursor to 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate for the drug Roxadustat, which is used to treat anemia associated with chronic kidney disease.[4][5]

Molecular Structure and Physicochemical Properties

Chemical Structure and Isomerism

The formal IUPAC name for this compound is this compound. It is also widely referred to by its synonym, 4-phenoxyphthalic anhydride.[6] The structure consists of a central phthalic anhydride core to which a phenoxy group (-O-Ph) is attached at the 5-position (or 4-position, depending on the numbering system of the parent phthalic acid).

Diagram: 2D Chemical Structure of this compound

References

- 1. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 2. US4960905A - Phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 3. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]

- 6. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]

A Technical Guide to the Mechanistic Evaluation of 5-Phenoxyisobenzofuran-1,3-dione and its Congeners

Abstract: The isobenzofuran-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide focuses on 5-Phenoxyisobenzofuran-1,3-dione, a representative member of this class. While primarily utilized as a synthetic intermediate, its structural motifs suggest a high potential for biological activity. This document provides a comprehensive overview of the known activities within the broader isobenzofuranone class, posits a hypothetical mechanism of action for the title compound based on its chemical properties, and furnishes detailed experimental protocols for its comprehensive mechanistic elucidation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical family.

Introduction: The Isobenzofuranone Core in Drug Discovery

The isobenzofuranone chemical moiety, characterized by a γ-lactone fused to a benzene ring, is a recurring structural theme in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antiproliferative, antifungal, anti-inflammatory, and neuro-modulatory effects.[1][3][4]

This compound itself is a specific derivative noted for its utility as a chemical building block.[5] Its structure features a highly reactive phthalic anhydride group, which is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of amides, esters, and other complex molecules intended for pharmaceutical development.[5] However, this inherent reactivity also suggests that the molecule itself may act as a covalent modifier of biological macromolecules, a potential mechanism of action that warrants direct investigation.

Biological Landscape of Related Isobenzofuranone Derivatives

While dedicated mechanistic studies on this compound are not extensively reported in peer-reviewed literature, a wealth of data on structurally related analogs provides a strong foundation for predicting its potential biological activities. The primary therapeutic area where these derivatives have shown promise is oncology.

Antiproliferative and Cytotoxic Activity

A significant body of research has demonstrated the potent antiproliferative effects of C-3 functionalized isobenzofuran-1(3H)-ones against various cancer cell lines.[6] Studies have shown that certain derivatives can inhibit the viability of lymphoma (U937) and myeloid leukemia (K562) cells, in some cases exhibiting greater potency than the established chemotherapy drug, etoposide.[1][2]

The mechanisms underlying this cytotoxicity are multifaceted. For instance, a novel benzofuran-isatin conjugate has been shown to induce apoptosis in colorectal cancer cell lines (HT29 and SW620).[7] This pro-apoptotic effect was linked to the upregulation of the tumor suppressor p53, activation of the mitochondrial apoptosis pathway, and cell cycle arrest.[7]

Table 1: Comparative Antiproliferative Activity of Representative Isobenzofuranone Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 16 (from Teixeira et al.) | K562 | 2.79 | [2] |

| Compound 18 (from Teixeira et al.) | K562 | 1.71 | [2] |

| Etoposide (VP16) | K562 | 7.06 | [2] |

| Phthalaldehydic acid | Mushroom Tyrosinase | 15.8 | [8] |

| Kojic Acid | Mushroom Tyrosinase | 16.7 |[8] |

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as an effective inhibitor of various enzymes.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Certain isobenzofuran-1(3H)-ones have been identified as potent tyrosinase inhibitors, with activity comparable to the well-known inhibitor, kojic acid.[8] Docking and NMR studies suggest these compounds interact with the copper atoms within the enzyme's active site.[8]

-

Lipoxygenase Inhibition: Benzofuran derivatives have been synthesized as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[9]

-

Kinase Inhibition: The broader class of heterocyclic compounds derived from structures like cyclohexane-1,3-dione (often used in isobenzofuranone synthesis) has been explored for kinase inhibition, a cornerstone of modern cancer therapy.[10][11]

Other Reported Activities

Beyond oncology and enzyme inhibition, derivatives have been designed and synthesized as potential antidepressant agents, functioning through the inhibition of serotonin reuptake.[3] This highlights the versatility of the scaffold to interact with diverse biological targets.

A Hypothetical Mechanism of Action for this compound

Based on its chemical structure, a plausible and testable hypothesis for the mechanism of action of this compound is covalent enzyme inhibition .

The phthalic anhydride moiety is a strained, highly electrophilic system. It can react with nucleophilic amino acid residues—such as serine, threonine, lysine, or cysteine—commonly found in the active or allosteric sites of enzymes. This reaction would form a stable covalent bond, leading to irreversible or pseudo-irreversible inhibition of the target protein. The phenoxy group would serve as a key determinant of target specificity, influencing the molecule's orientation and affinity within a protein's binding pocket through hydrophobic and π-stacking interactions.

Caption: Hypothetical covalent inhibition mechanism.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate and validate the mechanism of action of this compound, a multi-step experimental workflow is required. The following protocols provide a robust framework for this endeavor.

Caption: Experimental workflow for mechanism of action studies.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine if this compound exhibits cytotoxic activity against human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., K562, U937, HT-29) in appropriate media until they reach logarithmic growth phase.[6]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells. Include vehicle control (DMSO) and positive control (e.g., etoposide) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Target Identification via Biochemical Assays

Objective: To identify potential protein targets by screening the compound against a broad panel of enzymes.

Methodology:

-

Panel Selection: Utilize a commercial or in-house panel of purified enzymes, focusing on classes known to be targeted by similar scaffolds (e.g., kinases, proteases, epigenetic enzymes).[12]

-

Assay Execution: Perform high-throughput screening assays at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM). Assays should be run in duplicate or triplicate.

-

Detection Method: Use a suitable detection technology such as fluorescence resonance energy transfer (FRET), luminescence, or absorbance to measure enzyme activity.[12]

-

Hit Identification: Identify "hits" as enzymes whose activity is inhibited by a significant threshold (e.g., >50% inhibition) at the tested concentrations.

Protocol 3: Mechanism of Enzyme Inhibition Assay

Objective: To characterize the kinetics and mode of inhibition for a validated enzyme target.

Methodology:

-

IC50 Determination: Perform a dose-response experiment by incubating the purified target enzyme with a range of concentrations of this compound before adding the substrate. Measure the initial reaction velocity (V₀) at each concentration to determine the IC50.

-

Reversibility Test: To test for covalent inhibition, incubate the enzyme with a high concentration of the inhibitor (10x IC50) for an extended period (e.g., 60 minutes). Then, rapidly dilute the mixture 100-fold to reduce the free inhibitor concentration to below the IC50. If the enzyme activity does not recover over time, the inhibition is likely irreversible or very slow-binding.[13]

-

Mechanism Determination (Michaelis-Menten Kinetics): Measure the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Changes in Km and Vmax will indicate the mode of inhibition (competitive, non-competitive, uncompetitive).[14]

Protocol 4: Cellular Mechanism Validation

Objective: To confirm if the enzymatic inhibition observed in biochemical assays translates to the expected cellular phenotype (e.g., apoptosis, cell cycle arrest).

Methodology:

-

Western Blot Analysis:

-

Treat cells with the compound at 1x and 5x its cellular IC50 for 24 hours.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against key markers of apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP) and cell cycle regulation (e.g., Cyclin D1, p21).[7]

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Treat cells as described above for 24 hours.

-

Harvest, fix in cold 70% ethanol, and stain with a DNA-binding dye like propidium iodide (PI).

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]

-

Conclusion

This compound represents a molecule of significant interest, not only as a versatile synthetic intermediate but also as a potential therapeutic agent in its own right. Drawing from the extensive research on the broader isobenzofuranone class, it is reasonable to hypothesize an antiproliferative mechanism of action, likely driven by covalent inhibition of key cellular enzymes. The experimental framework provided in this guide offers a rigorous, step-by-step pathway to test this hypothesis, identify specific molecular targets, and fully elucidate the biological activity of this promising compound. Such studies are essential to unlock the full therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]

- 6. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical assays - Novalix [novalix.com]

- 13. pfsfoundation.org [pfsfoundation.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

5-Phenoxyisobenzofuran-1,3-dione, also known as 4-phenoxyphthalic anhydride, is a key organic intermediate whose significance has grown in recent years, primarily due to its crucial role in the synthesis of innovative pharmaceutical agents. Its structure, featuring a reactive anhydride group appended to a phenoxy-substituted benzofuran core, makes it a versatile building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this important compound, with a particular focus on its application in drug development, most notably as a precursor to the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Roxadustat.

Historical Context: The Legacy of Phthalic Anhydride and the Dawn of Diaryl Ethers

The story of this compound is intrinsically linked to the broader history of its parent molecule, phthalic anhydride, and the development of synthetic methods for diaryl ethers.

The Genesis: Phthalic Anhydride

Phthalic anhydride was first reported in 1836 by the French chemist Auguste Laurent.[1][2] Early synthetic procedures involved the liquid-phase oxidation of naphthalene using mercury as a catalyst.[1] This foundational discovery paved the way for the development of a vast array of derivatives with diverse industrial and pharmaceutical applications.

The Advent of Diaryl Ether Synthesis: The Ullmann Condensation

The formation of the ether linkage in this compound is a classic example of a diaryl ether synthesis. The Ullmann condensation, first described by Fritz Ullmann in 1905, became a cornerstone for the copper-catalyzed formation of carbon-oxygen bonds between aryl halides and phenols.[3][4] This reaction, though historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, laid the groundwork for modern cross-coupling methodologies.[3]

While a definitive first synthesis of this compound is not readily found in early literature, its conceptualization is a logical extension of these two fundamental areas of organic chemistry. The combination of a phthalic anhydride backbone with a phenoxy substituent would have been a target of interest for chemists exploring the derivatization of these core structures. Patents from the late 1980s describe the preparation of phenoxy phthalic anhydrides, indicating its established presence as a chemical entity by that time.[5]

Chemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₄ | [6] |

| Molecular Weight | 240.21 g/mol | [6] |

| Appearance | White to off-white solid | General |

| Melting Point | 112-114 °C | General |

| CAS Number | 21345-01-7 | [6] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 2H), 7.31-7.27 (m, 1H), 7.18-7.14 (m, 3H), 7.08 (dd, J=8.4, 2.4 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.4, 162.8, 159.8, 154.9, 136.2, 130.3, 125.8, 125.4, 121.2, 120.9, 118.9, 117.8.

-

Infrared (IR) (KBr, cm⁻¹): 1850, 1770 (C=O, anhydride), 1590, 1490 (C=C, aromatic), 1240 (C-O, ether).

-

Mass Spectrometry (EI): m/z 240 (M⁺).

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on factors such as starting material availability, desired scale, and economic considerations. The two primary approaches are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation provides a direct route to this compound by coupling a halogenated phthalic anhydride with phenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Ullmann Condensation for this compound Synthesis.

Causality Behind Experimental Choices:

-

Halogen Source: 4-Bromophthalic anhydride is a common starting material due to the favorable reactivity of the carbon-bromine bond in copper-catalyzed reactions.[7]

-

Copper Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically more effective than copper(II) salts. The active catalytic species is believed to be a Cu(I) complex.[8][9]

-

Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at the required high temperatures.[3]

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive research. A generally accepted pathway involves the following key steps:[3][10]

-

Formation of a Copper Phenoxide: The base deprotonates phenol to form a phenoxide, which then reacts with the Cu(I) catalyst to generate a copper phenoxide species.

-

Oxidative Addition: The aryl halide (halogenated phthalic anhydride) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Simplified Catalytic Cycle of the Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

A more modern and often milder approach to the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method typically utilizes a highly activated phthalic anhydride derivative, such as 4-fluorophthalic anhydride or 4-nitrophthalic anhydride, which reacts with a phenoxide nucleophile.[5]

Reaction Scheme:

Nucleophilic Aromatic Substitution for this compound Synthesis.

Causality Behind Experimental Choices:

-

Activating Group: The presence of a strong electron-withdrawing group (e.g., -F, -NO₂) ortho or para to the leaving group is crucial. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[11][12] Fluorine is a particularly effective activating group due to its high electronegativity.

-

Nucleophile: The phenoxide ion, generated by treating phenol with a base like potassium fluoride or potassium carbonate, acts as the nucleophile.[5]

-

Solvent: Polar aprotic solvents such as sulfolane, DMF, or DMSO are preferred as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[5]

Mechanism of Nucleophilic Aromatic Substitution:

The SNAr mechanism proceeds through a two-step addition-elimination pathway:[11]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group plays a critical role in delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., fluoride or nitrite ion).

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols are illustrative examples based on published procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a general procedure for the synthesis of phenoxy phthalic anhydrides.[5]

Materials:

-

4-Fluorophthalic anhydride

-

Phenol

-

Potassium fluoride (anhydrous)

-

Sulfolane

Procedure:

-

To a flame-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-fluorophthalic anhydride (1 equivalent), phenol (1 equivalent), and potassium fluoride (1.1 equivalents).

-

Add anhydrous sulfolane to the flask to achieve a suitable concentration.

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford this compound as a solid.

Application in Drug Development: The Synthesis of Roxadustat

The most prominent application of this compound is as a key intermediate in the synthesis of Roxadustat (FG-4592).[13][14][15] Roxadustat is an orally administered HIF-PH inhibitor used for the treatment of anemia in patients with chronic kidney disease.[13][15]

The synthesis of the core isoquinoline structure of Roxadustat often involves the reaction of this compound or its corresponding phthalide derivative with an appropriate amine, followed by a series of transformations to construct the final drug molecule. The phenoxy group at the 5-position of the isobenzofuranone moiety is a critical structural feature of Roxadustat.

Simplified Synthetic Pathway to Roxadustat.

Conclusion and Future Perspectives

This compound has evolved from a conceptually interesting derivative of phthalic anhydride to a high-value intermediate in the pharmaceutical industry. While its early history is not extensively documented, its modern synthesis via robust methods like nucleophilic aromatic substitution has enabled its use in the large-scale production of life-changing medicines. The causality behind the choice of synthetic routes highlights a shift from the harsh conditions of the traditional Ullmann condensation to the milder and more efficient SNAr reactions, driven by the need for scalability and functional group tolerance in complex syntheses. As drug discovery continues to explore novel chemical space, the demand for versatile and strategically functionalized building blocks like this compound is likely to grow, ensuring its continued importance in the field of medicinal chemistry.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.umass.edu [people.umass.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Foreword

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-phenoxyisobenzofuran-1,3-dione and its derivatives are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential applications in drug discovery and development. Drawing upon field-proven insights and established scientific literature, this document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

The this compound Core: A Gateway to Novel Therapeutics

This compound, also known as 4-phenoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive anhydride ring and a flexible phenoxy group, allows for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents. The anhydride moiety is particularly susceptible to nucleophilic attack, readily forming amides and esters, which are common functional groups in drug molecules.[1]

Physicochemical Properties of the Parent Compound

A thorough understanding of the physicochemical properties of the parent compound is crucial for the design and development of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-Phenoxy-2-benzofuran-1,3-dione | [2] |

| CAS Number | 21345-01-7 | [2] |

| Molecular Formula | C₁₄H₈O₄ | [3] |

| Molecular Weight | 240.21 g/mol | [3] |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives is a critical step in the exploration of their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and the availability of starting materials.

Synthesis of 4-Phenoxyphthalic Anhydride

A common method for the preparation of 4-phenoxyphthalic anhydride involves the reaction of a fluorophthalic anhydride with a phenol compound in the presence of a suitable fluoride salt and a polar, aprotic solvent.[4][5]

Experimental Protocol: Synthesis of 4-Phenoxyphthalic Anhydride [4]

-

Reactants:

-

4-fluorophthalic anhydride

-

Phenol

-

Potassium fluoride

-

Sulfolane (solvent)

-

-

Procedure:

-

A mixture of phenol, 4-fluorophthalic anhydride, and potassium fluoride in sulfolane is prepared.

-

The reaction mixture is heated to approximately 185-205°C with stirring for about 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, 4-phenoxyphthalic anhydride, can be identified and quantified using gas chromatography and mass spectrometry.

-

Causality Behind Experimental Choices: The use of a polar, aprotic solvent like sulfolane facilitates the nucleophilic aromatic substitution reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride and phenoxide ions. The high reaction temperature is necessary to overcome the activation energy of the reaction.

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-one Derivatives

While direct derivatization of this compound is a viable strategy, much of the existing research has focused on the synthesis of derivatives from the broader isobenzofuranone class. These methods provide valuable insights into the types of modifications that can be made to the core structure. A general and effective method for synthesizing C-3 functionalized isobenzofuran-1(3H)-ones involves the DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[6]

Experimental Protocol: Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones [6]

-

Reactants:

-

Phthalaldehydic acid

-

1,3-dicarbonyl compound (e.g., dimedone)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Chloroform (solvent)

-

-

Procedure:

-

A solution of phthalaldehydic acid and the 1,3-dicarbonyl compound in chloroform is prepared.

-

DBU is added to the solution, and the mixture is refluxed.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the desired C-3 functionalized isobenzofuran-1(3H)-one.

-

Further modifications, such as aromatization and acetylation, can be carried out to generate a library of derivatives.[6]

-

Trustworthiness of the Protocol: This protocol is a self-validating system as the products at each step can be fully characterized by standard analytical techniques such as IR, NMR, and mass spectrometry to confirm their identity and purity.[6]

Caption: General workflow for the synthesis of C-3 functionalized isobenzofuran-1(3H)-one derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the isobenzofuranone scaffold have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isobenzofuranone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, glioblastoma, and melanoma.[6]

Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives [6]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 8 | HL-60 | 21.00 |

| SF295 | > 25 | |

| MDA-MB435 | 12.17 | |

| 9 | HL-60 | 3.24 |

| SF295 | 10.09 | |

| MDA-MB435 | 8.70 |

Structure-Activity Relationship Insights: Studies have indicated that the antiproliferative activity of these compounds can be influenced by their physicochemical properties. For instance, a correlation has been observed between higher lipophilicity (cLogP values in the range of 3.1–4.19) and increased antiproliferative activity.[6] The presence of an acetyl group on the benzene ring also appears to enhance biological activity.[6]

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which benzofuran and isobenzofuranone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] This process is tightly regulated by a complex network of signaling pathways.

References

- 1. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound [synhet.com]

- 3. 21345-01-7|this compound|BLD Pharm [bldpharm.com]

- 4. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 5. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Anhydride Group in 5-Phenoxyisobenzofuran-1,3-dione

Introduction

5-Phenoxyisobenzofuran-1,3-dione, also commonly known as 5-phenoxyphthalic anhydride, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds and high-performance polymers.[1][2] Its molecular architecture, featuring a stable phenoxy ether linkage on a phthalic anhydride core, provides a unique combination of thermal stability and versatile reactivity. The locus of this reactivity is the cyclic anhydride functional group, which serves as a potent electrophilic site for a variety of nucleophilic substitution reactions.

This guide provides an in-depth exploration of the anhydride group's reactivity in this compound. We will dissect the core reaction mechanisms, present field-proven experimental protocols, and discuss the causality behind methodological choices, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Compound Properties

A clear understanding of the physical and chemical properties of the starting material is fundamental to designing and executing successful synthetic strategies.

| Property | Value | Source(s) |

| IUPAC Name | 5-phenoxy-2-benzofuran-1,3-dione | [2] |

| Synonyms | 5-Phenoxyphthalic anhydride, 4-Phenoxyphthalic anhydride | [1][3] |

| CAS Number | 21345-01-7 | [1][2][3] |

| Molecular Formula | C₁₄H₈O₄ | [1][3] |

| Molecular Weight | 240.21 g/mol | [3] |

| Appearance | White to off-white solid/flakes | [4] |

| Melting Point | 112-113 °C | [3] |

Part 1: The Chemistry of the Anhydride Moiety: A Mechanistic Overview

The reactivity of this compound is dominated by the electrophilic character of the two carbonyl carbons within the anhydride ring. The strain in the five-membered ring and the electron-withdrawing nature of the oxygen atoms make these carbons highly susceptible to attack by nucleophiles. This interaction initiates a nucleophilic acyl substitution, leading to the opening of the anhydride ring.

The general mechanism involves the attack of a nucleophile (Nu-H) on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the ring to form a stable carboxylate and a new functional group (e.g., an amide or ester). This initial product contains both a carboxylic acid and the newly formed functional group.

Caption: General mechanism of nucleophilic acyl substitution on the anhydride.

Part 2: Key Synthetic Transformations

The high reactivity of the anhydride group enables the straightforward formation of amides and esters, which are crucial functional groups in many drug molecules and polymer backbones.[1]

Aminolysis: Synthesis of Amides and Imides

The reaction of this compound with primary or secondary amines is a robust and efficient method for forming C-N bonds.[5][6] This reaction proceeds in two potential stages: the initial ring-opening to form a phthalamic acid, followed by an optional dehydration step (often induced by heat) to form a cyclic phthalimide.

Expertise & Causality: The choice of reaction conditions is critical. The initial ring-opening is typically fast and can be performed at room temperature in aprotic solvents like THF, DCM, or acetonitrile to prevent competing hydrolysis. The subsequent cyclization to the imide requires higher temperatures to drive off water.[5] Using a two-fold excess of the amine is sometimes necessary, as the carboxylic acid formed in the first step can protonate a second equivalent of the amine, forming a salt and effectively removing it from the reaction.[5][7]

Caption: Experimental workflow for the synthesis of phthalamic acids and phthalimides.

Experimental Protocol: Synthesis of 2-(alkyl/aryl)-5-phenoxoisoindoline-1,3-dione

This protocol provides a self-validating system for synthesizing a phthalimide derivative.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M).

-

Causality: Acetic acid serves as a solvent that can tolerate the high temperatures required for imidization and facilitates the removal of water.

-

-

Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, less polar spot (the imide).

-

Trustworthiness: Continuous monitoring ensures the reaction goes to completion, preventing the isolation of a mixture of the intermediate phthalamic acid and the final product.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water. The phthalimide product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Validation: Dry the solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. An IR spectrum should show characteristic imide C=O stretches around 1775 and 1715 cm⁻¹.

Alcoholysis/Esterification: Synthesis of Mono-Esters

The reaction with alcohols or phenols (alcoholysis) cleaves the anhydride to yield a mono-ester product, which also contains a free carboxylic acid.[8][9] This transformation is crucial for modifying the physicochemical properties of a molecule, such as lipophilicity, which can be vital for drug delivery.[1]

Expertise & Causality: Unlike aminolysis, alcoholysis is often slower and may require catalysis.[9] Basic catalysts (e.g., pyridine, DMAP) or strong acid catalysts (e.g., H₂SO₄) can be used. Pyridine is a common choice as it acts as both a nucleophilic catalyst and a base to neutralize the resulting carboxylic acid.[10] The reaction is typically performed under anhydrous conditions to prevent competitive hydrolysis of the starting anhydride.

Caption: Reaction pathway for the synthesis of mono-esters via alcoholysis.

Experimental Protocol: Synthesis of 2-(alkoxycarbonyl)-4-phenoxybenzoic acid

-

Setup: To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and the desired alcohol (1.5-2.0 eq).

-

Causality: A slight excess of the alcohol ensures the reaction proceeds to completion.

-

-

Solvent and Catalyst: Dissolve the reactants in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. The product will be more polar than the starting anhydride due to the free carboxylic acid.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl to remove the catalyst and any basic impurities. Extract the aqueous layer with ethyl acetate.

-

Trustworthiness: The acidic wash is a critical self-validating step that ensures the removal of the catalyst, simplifying purification.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Validation: Confirm the structure of the mono-ester using NMR, IR (noting the appearance of a broad O-H stretch for the carboxylic acid and an ester C=O stretch), and mass spectrometry.

Hydrolysis: Formation of Dicarboxylic Acid

Hydrolysis, the reaction with water, is often an undesirable side reaction but is a fundamental aspect of anhydride chemistry. It results in the formation of the corresponding dicarboxylic acid, 4-phenoxyphthalic acid.

Expertise & Causality: The rate of hydrolysis is pH-dependent and is accelerated by both acid and base.[11][12] For phthalic anhydride, the reaction is catalyzed by bases which act as nucleophiles.[11][12] This underscores the importance of using dry solvents and reagents and storing this compound in a desiccated environment to maintain its reactivity for other nucleophiles.

Caption: Hydrolysis of the anhydride to the corresponding dicarboxylic acid.

Part 3: Applications in Drug Development and Materials Science

The predictable and versatile reactivity of this compound makes it a valuable building block in several scientific domains.

Pharmaceutical Synthesis

This anhydride is a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its ability to readily form amide and ester linkages allows for its incorporation into larger molecules, acting as a linker or a core scaffold. A notable example is its use in the synthesis of intermediates for Roxadustat, a drug used to treat anemia associated with chronic kidney disease.[13] The phenoxy group can be tailored to modulate the final compound's pharmacological properties, while the anhydride provides a reliable handle for chemical elaboration.

Polymer Chemistry

As a di-functional monomer, this compound is a candidate for step-growth polymerization. Reaction with diamines leads to the formation of poly(amic acid)s, which can be thermally or chemically cyclized to produce high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[14] Similarly, reaction with diols can produce polyesters.[15] The bulky, somewhat flexible phenoxy group can improve the solubility and processability of the resulting polymers compared to those derived from unsubstituted phthalic anhydride.

References

- 1. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound [synhet.com]

- 3. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]

- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. asianpubs.org [asianpubs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4960905A - Phenoxy phthalic anhydrides - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of a Novel Citalopram Analogue from 5-Phenoxyisobenzofuran-1,3-dione

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of a novel phenoxy-analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram, utilizing 5-Phenoxyisobenzofuran-1,3-dione as the starting material. Citalopram and its active S-enantiomer, escitalopram, are cornerstone treatments for major depressive disorder, and their synthesis is a subject of significant industrial and academic interest.[1][2] While conventional syntheses typically commence from 5-bromo or 5-cyanophthalide, this guide details a robust, two-part synthetic strategy to first produce the key intermediate, 5-phenoxyphthalide, followed by its conversion to the target antidepressant analogue. This approach provides a practical route for researchers to generate novel chemical entities for structure-activity relationship (SAR) studies in the pursuit of next-generation antidepressants.

Introduction: Rationale and Strategic Overview

The isobenzofuran core is a privileged scaffold in medicinal chemistry, forming the basis of numerous psychoactive compounds.[3] Citalopram's therapeutic efficacy stems from its high-affinity blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[4] The synthesis of citalopram analogues is a key strategy for exploring the molecular landscape of the SERT binding pocket and developing compounds with improved pharmacological profiles.[5]

This compound (also known as 5-phenoxyphthalic anhydride) is a reactive chemical intermediate.[6] Its anhydride functionality is primed for nucleophilic attack, but for our purposes, we will leverage it for a selective reduction to form a lactone (phthalide) ring. This guide proposes a synthetic sequence that retains the 5-phenoxy moiety throughout the synthesis, culminating in a novel citalopram analogue.

The overall strategy is bifurcated into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate, 5-Phenoxyphthalide. This involves the selective reduction of one carbonyl group of the anhydride starting material.

-

Stage 2: Construction of the Citalopram Analogue. This stage employs a well-established double Grignard reaction sequence followed by an acid-catalyzed cyclization to build the final molecular architecture.

Caption: High-level workflow for the synthesis of the 5-Phenoxy-Citalopram Analogue.

Part 1: Synthesis of 5-Phenoxyphthalide Intermediate

Principle and Rationale

The conversion of a phthalic anhydride to a phthalide (a lactone) requires the selective reduction of one of the two carbonyl groups. A mild hydride donor, such as sodium borohydride (NaBH₄), is an ideal reagent for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on one carbonyl carbon, followed by intramolecular ring-opening and subsequent re-closure to form the more stable five-membered lactone ring. This method is analogous to established industrial processes for the synthesis of 5-bromophthalide from 4-bromophthalic anhydride, which demonstrates its viability and scalability.[6][7] The use of NaBH₄ is favored due to its operational simplicity, cost-effectiveness, and high selectivity, minimizing over-reduction to the diol.

Experimental Protocol: Reduction of this compound

Materials and Equipment:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere

-

Ice-water bath

Procedure:

-

Prepare Reducing Agent Slurry: In the three-neck flask, prepare a slurry of sodium borohydride (0.55 molar equivalents) in anhydrous THF. Cool the slurry to 5°C using an ice-water bath.

-

Prepare Substrate Solution: In a separate flask, dissolve this compound (1.0 molar equivalent) in anhydrous THF.

-

Addition: Transfer the substrate solution to the addition funnel and add it dropwise to the cooled NaBH₄ slurry over 60-90 minutes. It is critical to maintain the internal reaction temperature between 5°C and 15°C to ensure selectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional 1-2 hours at ambient temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled (0°C) solution of concentrated HCl in deionized water. Caution: This step is exothermic and will generate hydrogen gas; ensure adequate ventilation and slow addition.

-

Isolation: The product, 5-Phenoxyphthalide, will precipitate as a solid. Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration.

-